molecular formula C9H4ClF4N B1433260 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile CAS No. 1431329-62-2

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1433260
CAS No.: 1431329-62-2
M. Wt: 237.58 g/mol
InChI Key: IZHBBSWOXUUPGQ-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a versatile phenylacetonitrile derivative and a valuable synthetic intermediate in advanced chemical research. Its molecular structure, incorporating chloro, fluoro, and trifluoromethyl substituents on the phenyl ring, is a hallmark of compounds designed for high bioactivity and specific interaction in target systems . This compound is primarily used as a critical precursor in the research and development of active ingredients for pharmaceuticals and agrochemicals . The inclusion of fluorine and the trifluoromethyl group is a common strategy in modern drug and pesticide design, as these features can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . As a nitrile-functionalized building block, it readily undergoes further chemical transformations, allowing researchers to construct more complex molecular architectures. This makes it particularly useful for creating combinatorial libraries and exploring novel structure-activity relationships. This compound is for research use only and is not intended for diagnostic or therapeutic applications. It should be handled exclusively by qualified professionals in a laboratory setting.

Properties

IUPAC Name

2-[4-chloro-3-fluoro-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF4N/c10-8-6(9(12,13)14)3-5(1-2-15)4-7(8)11/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHBBSWOXUUPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189666
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-62-2
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 4-chloro-3-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101189666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • The precursor, 4-chloro-3-fluoro-5-(trifluoromethyl)benzyl chloride, is typically synthesized via halogenation and trifluoromethylation of the corresponding aromatic compound.
  • A patented method describes the fluorination of trichloromethyl-substituted aromatic intermediates using hydrogen fluoride in the presence of catalysts such as antimony or phosphorus fluorides to selectively introduce trifluoromethyl groups and fluorine atoms on the aromatic ring.

Nucleophilic Substitution with Alkali Metal Cyanide

  • The key step for acetonitrile formation involves treating the benzyl chloride precursor with alkali metal cyanides, preferably sodium cyanide, in aqueous or polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
  • Phase-transfer catalysts, such as quaternary ammonium salts (e.g., methyl tricapryl ammonium chloride or dodecyl trimethyl ammonium chloride), are often employed to enhance the nucleophilic substitution efficiency by facilitating cyanide ion transfer into the organic phase.
  • Typical reaction conditions involve heating the mixture to approximately 75°C for 2–3 hours under stirring to ensure complete conversion.

Alternative Synthetic Approaches

  • Some methods involve direct coupling reactions or substitution reactions on phenyl carbamate derivatives using bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions around 65°C in acetonitrile solvent. These routes are often used for derivatives related to the title compound.
  • Continuous flow reactors have been explored industrially to improve reaction control, yield, and scalability, allowing precise management of temperature, pressure, and reactant feed rates.

Reaction Conditions and Optimization

Step Reagents/Conditions Purpose Notes
1 Hydrogen fluoride with catalysts (SbF5, PF5) Selective fluorination and trifluoromethylation Enhances rate and selectivity of fluorination
2 Benzyl chloride derivative + NaCN + phase-transfer catalyst Nucleophilic substitution to form acetonitrile Reaction at 75°C for 2.5 hours, aqueous or DMSO solvent
3 Solvent: DMSO, DMF, or water with phase-transfer catalyst Facilitates cyanide ion transfer Choice of solvent influences reaction rate and purity
4 Purification by recrystallization or chromatography Remove impurities and unreacted materials Hexane washes and silica gel chromatography effective

Purification and Characterization

  • The crude product is typically quenched with water, extracted, and purified by recrystallization from organic solvents such as toluene, methanol, or isopropanol.
  • Chromatographic techniques using silica gel and solvent gradients (ethyl acetate/hexane) are also employed to ensure high purity.
  • Analytical methods for characterization include nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm structure and assess purity.

Research Findings and Industrial Relevance

  • The trifluoromethyl and halogen substituents significantly influence the reactivity and stability of the compound, making the nucleophilic substitution step sensitive to reaction conditions.
  • Phase-transfer catalysis has been demonstrated to improve yields and reduce reaction times.
  • Continuous flow synthesis offers advantages in scale-up and reproducibility, critical for industrial production of this intermediate for pharmaceutical applications.
  • The compound serves as a versatile intermediate for further functionalization, including oxidation to carboxylic acids or reduction to amines, expanding its utility in drug development.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Fluorination and Cyanide Substitution Trichloromethyl aromatic intermediate HF, SbF5 catalyst, NaCN, phase-transfer catalyst 75°C, 2.5 h, aqueous/DMSO High selectivity, scalable Requires handling HF, toxic reagents
Nucleophilic Substitution on Benzyl Chloride 4-chloro-3-(trifluoromethyl)benzyl chloride NaCN, phase-transfer catalyst Reflux in DMSO or DMF Efficient, well-established Solvent disposal concerns
Base-mediated Substitution on Phenyl Carbamate Phenyl carbamate derivative DABCO, amines 65°C, reflux in acetonitrile Mild conditions Limited to derivatives

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones.

  • Reduction: The compound can be reduced to remove halogens, resulting in simpler derivatives.

  • Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed.

Major Products Formed:

  • Oxidation: Trifluoromethyl ketones

  • Reduction: Phenylacetonitrile derivatives

  • Substitution: Hydroxy- or amino-substituted phenylacetonitriles

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is used as a probe to study enzyme mechanisms and protein interactions. Its fluorine atoms can be used to label biomolecules for imaging and tracking.

Medicine: This compound has potential applications in drug discovery and development. Its structural features make it suitable for creating pharmaceuticals with enhanced stability and bioactivity.

Industry: In the industrial sector, it is used in the production of agrochemicals, such as herbicides and insecticides

Mechanism of Action

The mechanism by which 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent patterns and electronic properties of related phenylacetonitriles:

Compound Name Substituent Positions Molecular Formula CAS Number Availability Key Properties
4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile Cl (4), F (3), CF₃ (5) C₉H₄ClF₄N 1431329-73-5 Discontinued High electrophilicity, steric bulk
2-Chloro-5-(trifluoromethyl)phenylacetonitrile Cl (2), CF₃ (5) C₉H₅ClF₃N Not specified Available (97% purity) Lower steric hindrance
3-(Trifluoromethyl)phenylacetonitrile CF₃ (3) C₉H₆F₃N 2338-76-3 Available (>98% GC) Simpler structure, higher volatility
4-(Trifluoromethoxy)phenylacetonitrile OCF₃ (4) C₉H₆F₃NO 261951-87-5 Available Enhanced lipophilicity

Key Findings :

  • Substituent Position : The target compound’s 3-fluoro and 4-chloro groups create a sterically congested environment compared to analogs like 2-Chloro-5-(trifluoromethyl)phenylacetonitrile, which lacks the 3-fluoro substituent .
  • Electron-Withdrawing Effects : The trifluoromethyl group at position 5 amplifies electron withdrawal, making the compound more reactive in SNAr reactions than 3-(Trifluoromethyl)phenylacetonitrile .
  • Lipophilicity : 4-(Trifluoromethoxy)phenylacetonitrile exhibits higher lipophilicity due to the OCF₃ group, whereas the target compound’s Cl/F/CF₃ combination balances polarity and reactivity .

Biological Activity

4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H4ClF4N
  • Molecular Weight : 241.58 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of multiple fluorine atoms enhances its lipophilicity and binding affinity, making it a potent candidate for inhibiting specific biological processes.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness in inhibiting the growth of several cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxic effects against human leukemia cells, with IC50 values indicating strong antiproliferative activity.

Cell Line IC50 (µM) Mechanism
HL-60 (Leukemia)0.56Induction of apoptosis via caspase activation
A549 (Lung Cancer)1.2Inhibition of tubulin polymerization

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation and survival.

Case Studies

  • Study on Antiproliferative Effects :
    A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The results indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .
  • Mechanistic Insights into Enzyme Interaction :
    Research focusing on enzyme interactions revealed that the compound binds to specific active sites on target enzymes, leading to conformational changes that inhibit their activity. Molecular docking studies indicated favorable binding energies, supporting its role as an effective inhibitor .

Comparative Analysis with Similar Compounds

Compound Activity IC50 (µM)
This compoundAntiproliferative0.56
CA-4 (Combretastatin A-4)Anticancer1.0
Other fluorinated derivativesVaries; generally lower potency>1.0

Q & A

Basic: How can the synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile be optimized for regioselectivity?

Methodological Answer:
The synthesis typically involves halogenation and trifluoromethylation steps. To optimize regioselectivity:

  • Use directing groups (e.g., nitro or methoxy) during electrophilic substitution to position substituents correctly .
  • Employ Ullmann coupling or Friedel-Crafts alkylation with catalytic CuI or Pd-based systems to enhance trifluoromethyl group attachment .
  • Monitor reaction conditions (temperature, solvent polarity) to minimize byproducts. For example, polar aprotic solvents like DMF improve trifluoromethylation efficiency .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 19F NMR^{19}\text{F NMR} identifies fluorine environments (e.g., trifluoromethyl vs. chloro/fluoro substituents) .
    • 13C NMR^{13}\text{C NMR} resolves nitrile (C≡N) and aromatic carbons.
  • GC/MS : Validates purity and molecular ion peaks (e.g., [M]+^+ at m/z 219–220) .
  • IR Spectroscopy : Confirms nitrile group via C≡N stretch (~2250 cm1^{-1}) .

Advanced: How can computational models predict interactions between this compound and biological targets?

Methodological Answer:

  • Perform density functional theory (DFT) to map electron-deficient regions (e.g., trifluoromethyl, nitrile) for potential binding .
  • Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with enzymes like cytochrome P450 or kinases. Prioritize targets based on structural analogs (e.g., 3,4,5-trifluorophenylacetonitrile’s enzyme inhibition) .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: How should researchers resolve contradictory data on substitution patterns in related compounds?

Methodological Answer:

  • Cross-reference X-ray crystallography (if available) with HPLC retention times to confirm positional isomers .
  • Compare NMR chemical shifts with PubChem or DSSTox databases (e.g., DSSTox ID DTXSID70599774 for chloro-fluoro-trifluoromethyl analogs) .
  • Replicate synthesis under standardized conditions to isolate intermediates and identify misassignments .

Basic: How do solvent choices influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMSO, DMF): Stabilize transition states in SNAr reactions, enhancing nitrile group reactivity .
  • Low-polarity solvents (e.g., toluene): Favor radical pathways for trifluoromethyl group retention .
  • Protic solvents (e.g., ethanol): Risk hydrolysis of nitrile to amide; avoid unless intentional .

Advanced: What strategies are recommended for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

  • Cross-coupling reactions : Use Suzuki-Miyaura to introduce heterocycles (e.g., pyridine) at the phenyl ring .
  • Nitrile derivatization : Convert nitrile to tetrazole (via [2+3] cycloaddition) or primary amine (via hydrogenation) for improved solubility .
  • Fluorine scanning : Replace chloro with bromo or iodo to study halogen-bonding effects on target affinity .

Basic: What factors affect the thermal stability of this compound during storage?

Methodological Answer:

  • Electron-withdrawing groups (Cl, F, CF3_3) increase stability but may induce crystallization. Store at 0–6°C under inert gas .
  • Avoid exposure to moisture (hygroscopic nitrile degradation) and UV light (radical formation) .
  • Use TGA/DSC to determine decomposition thresholds (>150°C typical for arylacetonitriles) .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for agrochemical applications?

Methodological Answer:

  • Compare logP values (calculated via ChemAxon) to optimize lipophilicity for plant membrane penetration .
  • Introduce sulfonyl or carbamate groups to enhance herbicidal activity, as seen in analogs like 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile .
  • Test in vitro inhibition of acetolactate synthase (ALS), a common agrochemical target .

Basic: What are best practices for quantifying this compound in complex mixtures?

Methodological Answer:

  • GC/MS-SIM : Use selective ion monitoring (e.g., m/z 219 for quantification, m/z 220 for confirmation) with internal standards (e.g., deuterated analogs) .
  • HPLC-UV : Optimize C18 columns with acetonitrile/water gradients; detect at 210–230 nm (nitrile absorption) .
  • Validate methods via spike-recovery tests (≥90% recovery in spiked matrices) .

Advanced: How do steric and electronic effects of substituents influence reaction pathways?

Methodological Answer:

  • Steric effects : The 3-fluoro and 5-CF3_3 groups hinder electrophilic attack at the para position, favoring meta substitution in further reactions .
  • Electronic effects : The electron-withdrawing CF3_3 group deactivates the ring, directing nucleophiles to less substituted positions. Use Hammett constants (σmeta_{meta} for CF3_3 = 0.43) to predict reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile
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4-Chloro-3-fluoro-5-(trifluoromethyl)phenylacetonitrile

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